molecular formula C13H13F3N2OS B3084590 4,4-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol CAS No. 1142213-36-2

4,4-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol

Cat. No. B3084590
CAS RN: 1142213-36-2
M. Wt: 302.32 g/mol
InChI Key: ZSHCHNOTEVMGFZ-UHFFFAOYSA-N
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Description

This compound is also known as CTEP (Ro4956371), a research drug developed by Hoffmann-La Roche . It acts as a selective allosteric antagonist of the metabotropic glutamate receptor subtype mGluR 5, binding with nanomolar affinity and over 1000 times selectivity over all other receptor targets tested .


Molecular Structure Analysis

The molecular formula of this compound is C13H13F3N2OS . It contains a dihydropyrimidine ring substituted with two methyl groups at the 4th position, a phenyl ring at the 1st position, and a trifluoromethoxy group attached to the phenyl ring .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of the compound 4,4-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol is the metabotropic glutamate receptor subtype mGluR5 . This receptor is a class C G protein-coupled receptor that is widely expressed in the central nervous system .

Mode of Action

The compound acts as a selective allosteric antagonist of the mGluR5 receptor . It binds to the receptor with nanomolar affinity and shows over 1000 times selectivity over all other receptor targets tested . This means that it binds to a site on the receptor that is distinct from the active site, and its binding changes the receptor’s conformation, thereby inhibiting its function .

Biochemical Pathways

The antagonism of the mGluR5 receptor by the compound affects the glutamate signaling pathway. Glutamate is a major excitatory neurotransmitter in the brain, and its signaling is involved in a variety of neurological processes. By inhibiting the mGluR5 receptor, the compound can modulate these processes .

Pharmacokinetics

The compound has high oral bioavailability and a long duration of action . It is able to penetrate the brain, with a brain/plasma ratio of 2.6 . This means that it can effectively reach its target in the central nervous system. The compound’s long half-life of approximately 18 hours allows for chronic treatment with continuous receptor blockade with one dose every 48 hours .

Result of Action

The inhibition of the mGluR5 receptor by the compound can result in various molecular and cellular effects, depending on the specific neurological processes that are being modulated. These effects can potentially be harnessed for therapeutic purposes in conditions such as depression, Parkinson’s disease, and fragile X syndrome .

properties

IUPAC Name

6,6-dimethyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2OS/c1-12(2)7-8-18(11(20)17-12)9-3-5-10(6-4-9)19-13(14,15)16/h3-8H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHCHNOTEVMGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CN(C(=S)N1)C2=CC=C(C=C2)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol
Reactant of Route 2
4,4-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol
Reactant of Route 3
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4,4-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol
Reactant of Route 4
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4,4-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol
Reactant of Route 5
4,4-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol
Reactant of Route 6
4,4-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol

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